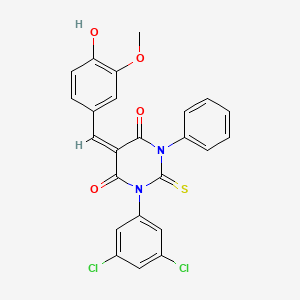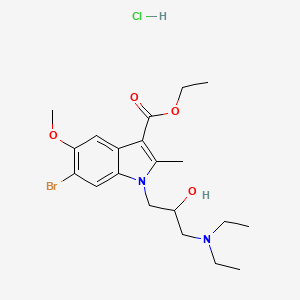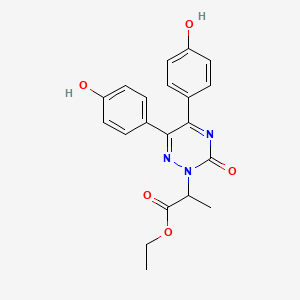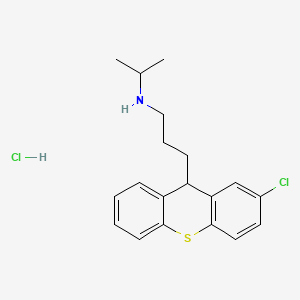
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride is a chemical compound that belongs to the thioxanthene class. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thioxanthene core substituted with a chloro group and an isopropyl-propylamine side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride typically involves multiple steps. One common method includes the chlorination of thioxanthene, followed by the introduction of the isopropyl-propylamine side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but with different side chains.
Chlorprothixene hydrochloride: Another thioxanthene derivative with distinct pharmacological properties.
Uniqueness
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and an isopropyl-propylamine side chain sets it apart from other thioxanthene derivatives.
属性
CAS 编号 |
94379-58-5 |
|---|---|
分子式 |
C19H23Cl2NS |
分子量 |
368.4 g/mol |
IUPAC 名称 |
3-(2-chloro-9H-thioxanthen-9-yl)-N-propan-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H22ClNS.ClH/c1-13(2)21-11-5-7-15-16-6-3-4-8-18(16)22-19-10-9-14(20)12-17(15)19;/h3-4,6,8-10,12-13,15,21H,5,7,11H2,1-2H3;1H |
InChI 键 |
MLPACFMMNOEUHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCCC1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


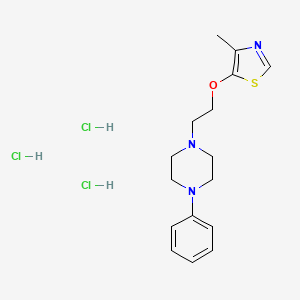
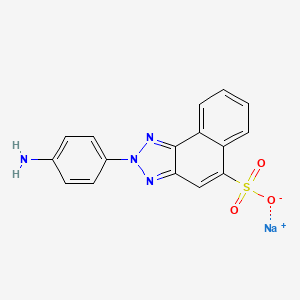
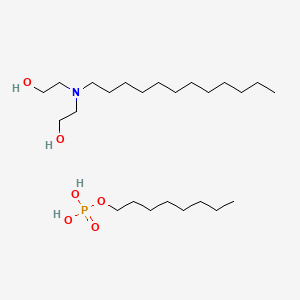
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
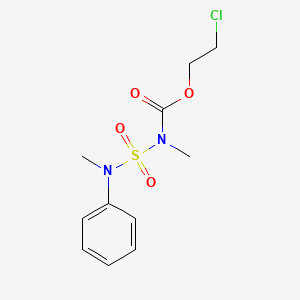

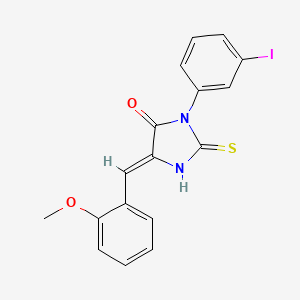
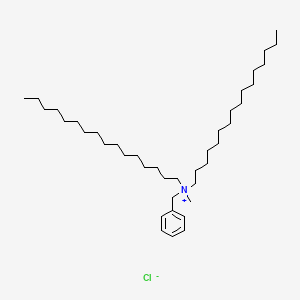
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
